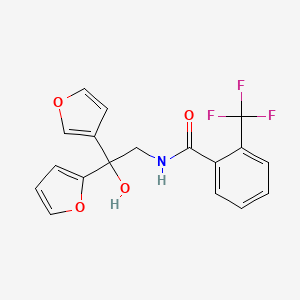
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with 2-furyl magnesium bromide and 3-furyl magnesium bromide, followed by the reaction of the resulting product with 2-bromoethanol and then with benzoyl chloride.
Starting Materials
2-(trifluoromethyl)benzoic acid, 2-furyl magnesium bromide, 3-furyl magnesium bromide, 2-bromoethanol, benzoyl chloride
Reaction
Step 1: Reaction of 2-(trifluoromethyl)benzoic acid with 2-furyl magnesium bromide and 3-furyl magnesium bromide in the presence of a catalyst to form the corresponding Grignard reagents., Step 2: Addition of the Grignard reagents to 2-bromoethanol to form the corresponding alcohols., Step 3: Reaction of the alcohols with benzoyl chloride in the presence of a base to form the final product, N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide.
作用機序
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist acts by binding to and activating the free fatty acid receptor 4 (N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide), a G protein-coupled receptor that is expressed in various tissues throughout the body. Upon activation, N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist triggers a signaling cascade that leads to the activation of downstream pathways, resulting in its various physiological effects.
生化学的および生理学的効果
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising candidate for the treatment of diabetes. N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has also been shown to have neuroprotective effects, reducing neuroinflammation and improving cognitive function.
実験室実験の利点と制限
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has several advantages for lab experiments, including its high potency and selectivity for N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide. However, its complex synthesis method and limited availability can make it challenging to obtain in large quantities, limiting its use in some experiments.
将来の方向性
There are several future directions for the study of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist. One area of focus is the development of more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully elucidate its mechanism of action and its potential therapeutic applications in various disease states. Finally, the development of more selective N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonists may lead to the development of more effective and targeted therapies for various diseases.
科学的研究の応用
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of inflammatory and metabolic disorders. Additionally, N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-9-25-10-12)15-6-3-8-26-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFUXQBEGGEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)
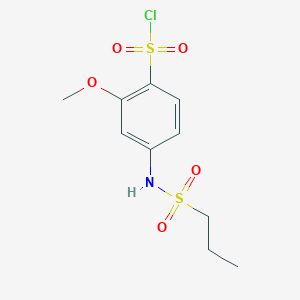
![N-[[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2909862.png)
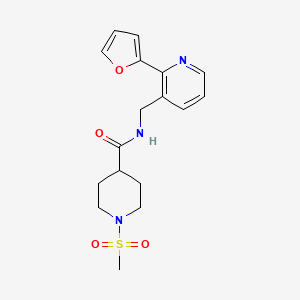
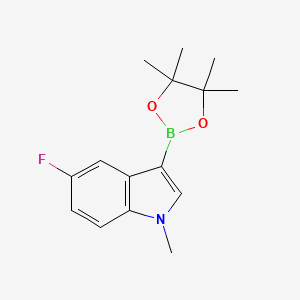
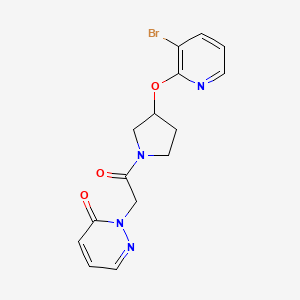
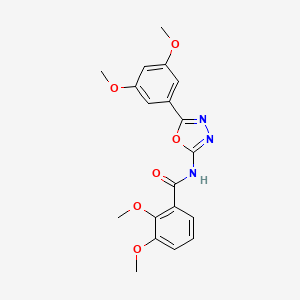
![1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2909871.png)
![2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2909872.png)
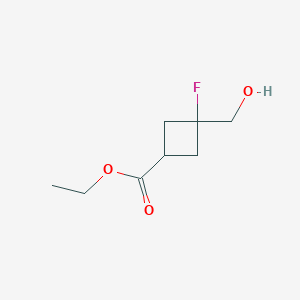
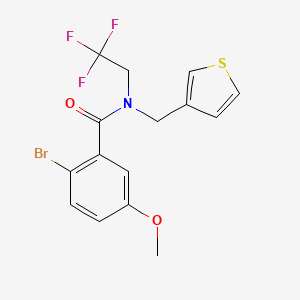
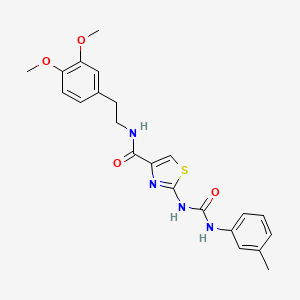
![8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2909879.png)